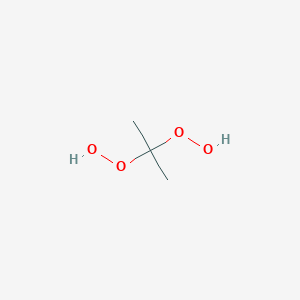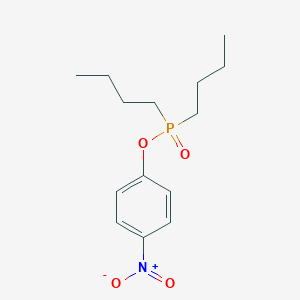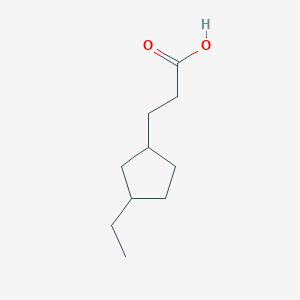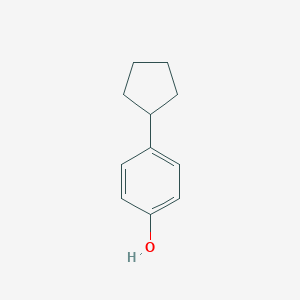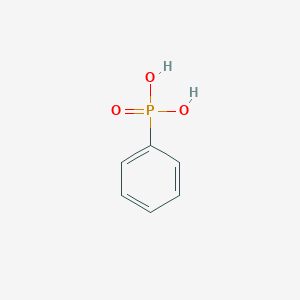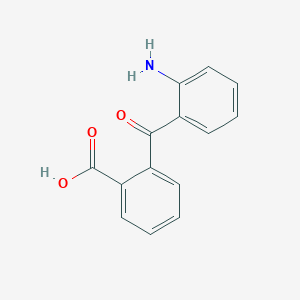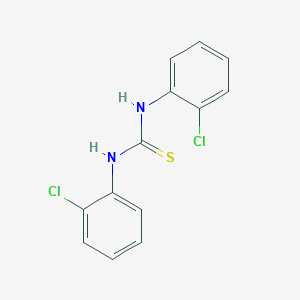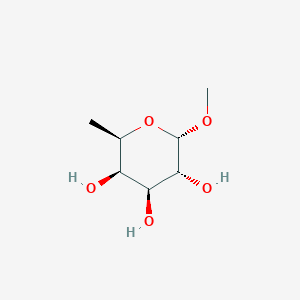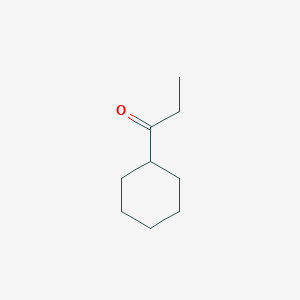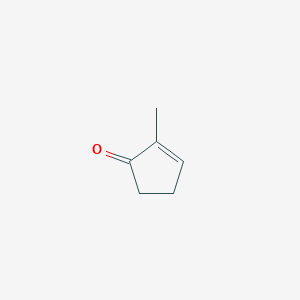
2-Methyl-2-cyclopenten-1-one
描述
2-Methyl-2-cyclopenten-1-one is an organic compound with the molecular formula C6H8O. It is a colorless liquid with a characteristic odor and is known for its reactivity due to the presence of both a carbonyl group and a double bond within a five-membered ring structure .
作用机制
Target of Action
2-Methyl-2-cyclopenten-1-one is a versatile electrophile . As an electrophile, it primarily targets nucleophiles, which are species that donate an electron pair to form a chemical bond. In the context of organic chemistry, nucleophiles often play a crucial role in many reactions, including addition and substitution reactions .
Mode of Action
The compound interacts with its targets (nucleophiles) through various addition reactions. These include conjugate addition of organocopper nucleophiles and Michael reaction with silyl enol ethers and siloxanes . These reactions result in the formation of new chemical bonds and structures, altering the original compound .
Biochemical Pathways
For instance, the Michael reaction and Diels-Alder cycloadditions, in which it participates, are fundamental in synthetic organic chemistry and are involved in the biosynthesis of many natural products .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific nucleophiles it interacts with and the resulting products of these reactions. Given its role as an electrophile in various addition reactions, it can be inferred that the compound has the potential to form a variety of products, each with its unique set of effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is known to form explosive mixtures with air at elevated temperatures . Therefore, it is crucial to handle and store the compound properly to ensure its stability and prevent unwanted reactions .
准备方法
Synthetic Routes and Reaction Conditions: 2-Methyl-2-cyclopenten-1-one can be synthesized through various methods. One common method involves the acid-catalyzed cyclization of 2-methyl-1,3-butadiene with formaldehyde. This reaction typically requires a strong acid catalyst such as sulfuric acid and is conducted under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 2-methyl-2-cyclopenten-1-ol. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions .
化学反应分析
Types of Reactions: 2-Methyl-2-cyclopenten-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide using oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced to 2-methyl-2-cyclopenten-1-ol using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Amines, alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: 2-Methyl-2-cyclopenten-1-ol.
Substitution: Various substituted cyclopentenones depending on the nucleophile used.
科学研究应用
2-Methyl-2-cyclopenten-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential drug candidates.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
相似化合物的比较
2-Cyclopenten-1-one: Similar structure but lacks the methyl group at the 2-position.
3-Methyl-2-cyclopenten-1-one: Similar structure but with the methyl group at the 3-position.
2,3-Dimethyl-2-cyclopenten-1-one: Contains two methyl groups at the 2 and 3 positions
Uniqueness: 2-Methyl-2-cyclopenten-1-one is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and a versatile compound in various scientific applications .
属性
IUPAC Name |
2-methylcyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-5-3-2-4-6(5)7/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBWUNDRDHVNJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870846 | |
| Record name | 2-Methylcyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Methyl-2-cyclopenten-1-one | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19645 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1120-73-6, 89911-17-1 | |
| Record name | 2-Methyl-2-cyclopenten-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2-cyclopentenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentenone, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089911171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylcyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-2-cyclopenten-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-2-CYCLOPENTENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5S7BLT3Q9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methyl-2-cyclopenten-1-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031545 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-Methyl-2-cyclopenten-1-one has the molecular formula C6H8O and a molecular weight of 96.13 g/mol. Its spectroscopic characteristics include:
- 1H NMR: Signals indicative of an α,β-unsaturated ketone moiety. []
- 13C NMR: Characteristic peaks for carbonyl and olefinic carbons. []
- IR Spectroscopy: Strong absorption band around 1710 cm-1, typical of a carbonyl group. []
A: The provided research focuses on this compound's role as a reagent, particularly in Diels-Alder reactions [] and as a building block for complex molecule synthesis. [, ] There is no evidence presented for its independent catalytic activity.
ANone: The provided research primarily focuses on this compound's synthesis and reactivity, lacking details about specific formulations designed to improve stability or delivery.
ANone: Several analytical techniques have been utilized:
- Gas Chromatography-Mass Spectrometry (GC-MS): Used for identification and quantification in complex mixtures, such as cigarette smoke and meat flavoring. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation and analysis of reaction products. []
- Solid-Phase Microextraction (SPME): Employed for the isolation of volatile compounds, including this compound, from complex matrices. []
A: While the provided research doesn't directly address its environmental impact, this compound's presence in cigarette smoke [] raises concerns about potential release and effects on air quality. Further research is needed to assess its ecotoxicological profile.
ANone: While the provided research does not offer a comprehensive historical overview, key milestones likely involve:
- Early Synthesis: Development of efficient synthetic routes to this compound, as highlighted in its use as a starting material in various total syntheses. [, ]
- Reactivity Studies: Elucidation of its reactivity in Diels-Alder reactions [] and Michael-type additions, [] establishing its role as a valuable building block in organic synthesis.
- Identification in Natural and Industrial Products: Discovery of this compound in natural sources like plants [] and its presence in industrial products like cigarette smoke. [] These findings prompted further research into its potential biological and environmental impacts.
A: One of the papers describes a convenient "one-pot" synthesis of this compound by condensing formaldehyde with cyclopentanone in the presence of rhodium trichloride. [] This method offers a potentially efficient route to obtaining the desired compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


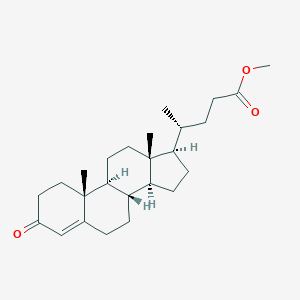

![1,2-Dihydrobenzo[k]tetraphene-1,2-diol](/img/structure/B72719.png)
